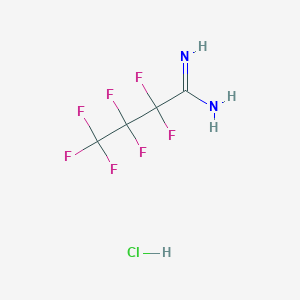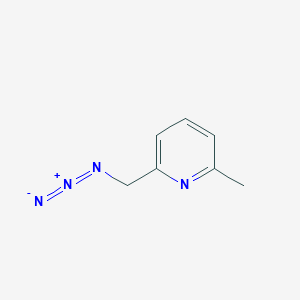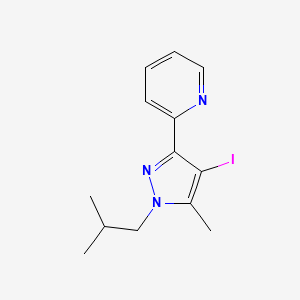
2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general procedure involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
科学的研究の応用
2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence
作用機序
The mechanism of action of 2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.
類似化合物との比較
Similar Compounds
Imidazole: Another heterocyclic compound with a five-membered ring containing nitrogen atoms.
Pyrimidine: A six-membered ring with nitrogen atoms at positions 1 and 3.
Indole: A bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Uniqueness
2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine is unique due to its combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C13H16IN3 |
|---|---|
分子量 |
341.19 g/mol |
IUPAC名 |
2-[4-iodo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyridine |
InChI |
InChI=1S/C13H16IN3/c1-9(2)8-17-10(3)12(14)13(16-17)11-6-4-5-7-15-11/h4-7,9H,8H2,1-3H3 |
InChIキー |
NCTREAVAZKIHBK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC(C)C)C2=CC=CC=N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid](/img/structure/B13426119.png)
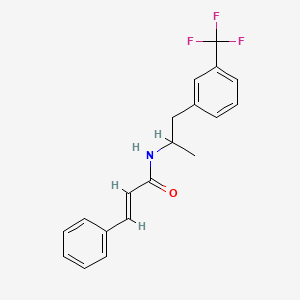

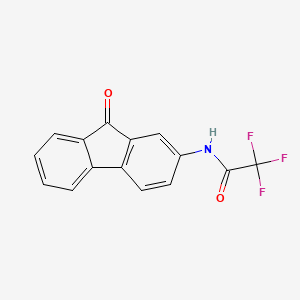
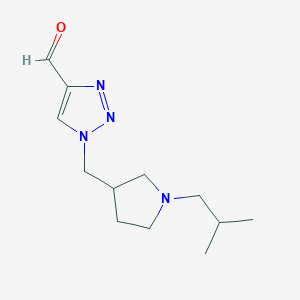
![2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole](/img/structure/B13426159.png)
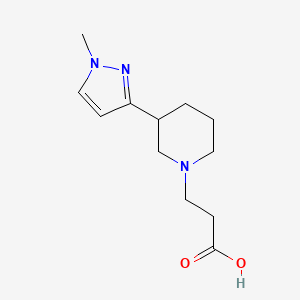

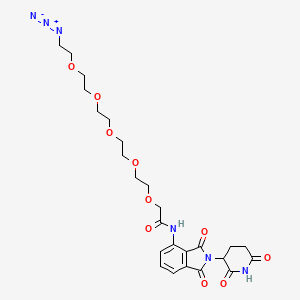
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B13426190.png)
